BIS[1,2-BIS(DIPHENYLPHOSPHINO)ETHANE]CARBONYLCHLOROIRIDIUM(I)
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Overview
Description
BIS[1,2-BIS(DIPHENYLPHOSPHINO)ETHANE]CARBONYLCHLOROIRIDIUM(I) is a complex organometallic compound with the molecular formula C53H48ClIrOP4. It is known for its use as a catalyst in various chemical reactions due to its unique structural and electronic properties . The compound features a central iridium atom coordinated to a carbonyl group, a chloride ion, and two 1,2-bis(diphenylphosphino)ethane ligands .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BIS[1,2-BIS(DIPHENYLPHOSPHINO)ETHANE]CARBONYLCHLOROIRIDIUM(I) typically involves the reaction of iridium trichloride with carbon monoxide and 1,2-bis(diphenylphosphino)ethane under controlled conditions . The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene. The mixture is heated to facilitate the formation of the desired complex .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory preparation, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
BIS[1,2-BIS(DIPHENYLPHOSPHINO)ETHANE]CARBONYLCHLOROIRIDIUM(I) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state iridium complexes.
Reduction: It can be reduced to lower oxidation state species, often involving the loss of ligands.
Substitution: Ligand substitution reactions are common, where the chloride or carbonyl ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions . Reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iridium(III) complexes, while substitution reactions can produce a variety of iridium complexes with different ligands .
Scientific Research Applications
BIS[1,2-BIS(DIPHENYLPHOSPHINO)ETHANE]CARBONYLCHLOROIRIDIUM(I) has numerous applications in scientific research:
Mechanism of Action
The mechanism by which BIS[1,2-BIS(DIPHENYLPHOSPHINO)ETHANE]CARBONYLCHLOROIRIDIUM(I) exerts its effects involves the coordination of the iridium center to substrates, facilitating various catalytic processes . The compound’s unique electronic structure allows it to activate substrates and lower the activation energy of reactions . Molecular targets and pathways involved include the activation of hydrogen and carbon monoxide, as well as the formation of metal-ligand bonds .
Comparison with Similar Compounds
Similar Compounds
- Chlorocyclopentadienylbis(triphenylphosphine)ruthenium(II)
- Dicarbonylcyclopentadienyl cobalt(I)
- Bis(acetonitrile)bromodicarbonyl(η3-2-propen-1-yl)-molybdenum
- Bromopentacarbonylmanganese(I)
Uniqueness
BIS[1,2-BIS(DIPHENYLPHOSPHINO)ETHANE]CARBONYLCHLOROIRIDIUM(I) is unique due to its specific ligand arrangement and the presence of iridium, which imparts distinct catalytic properties compared to similar compounds . Its ability to facilitate a wide range of reactions with high efficiency makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
15417-85-3 |
---|---|
Molecular Formula |
[[(C6H5)2PCH2-]2]2Ir(CO)Cl |
Molecular Weight |
0 |
Origin of Product |
United States |
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